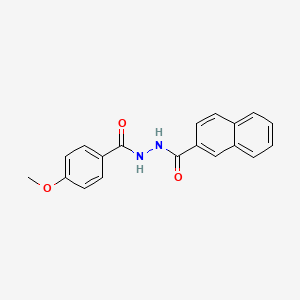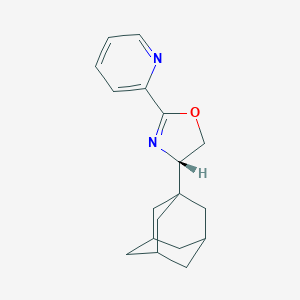
(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a unique combination of adamantane and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Pyridine Derivative Preparation: The pyridine ring is modified to introduce a functional group that can react with the adamantane derivative.
Cyclization Reaction: The adamantane and pyridine derivatives are combined under specific conditions to form the oxazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity could be explored for applications in drug discovery and development. Its structural features suggest it might interact with biological targets in unique ways.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It might serve as a lead compound for developing new drugs with specific biological activities.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.
Mecanismo De Acción
The mechanism of action of (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydroimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole lies in its specific combination of adamantane and pyridine moieties, along with the oxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(4S)-4-(1-adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-2-4-19-15(3-1)17-20-16(11-21-17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,16H,5-11H2/t12?,13?,14?,16-,18?/m1/s1 |
Clave InChI |
GJPULNIBKIHMMF-JKJYUFNASA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=CC=N2)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



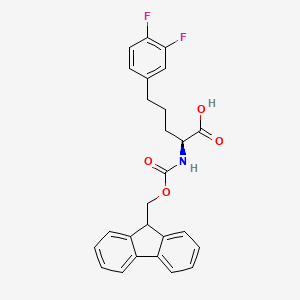
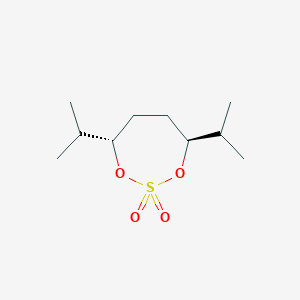
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
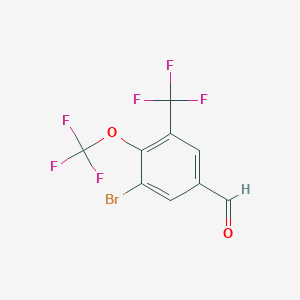
![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)

